molecular formula C9H11NO4 B12401993 L-Dopa-13C

L-Dopa-13C

Cat. No.: B12401993
M. Wt: 198.18 g/mol
InChI Key: WTDRDQBEARUVNC-BVYIGXSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Dopa-13C, also known as 13C-labeled L-Dopa, is a stable isotope-labeled compound of L-Dopa (Levodopa). L-Dopa is an amino acid precursor to the neurotransmitter dopamine and is widely used in the treatment of Parkinson’s disease. The 13C labeling allows for the tracking and study of the compound’s metabolic pathways and interactions within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Dopa-13C typically involves the incorporation of the 13C isotope into the L-Dopa molecule. One common method is the asymmetric hydrogenation of a 13C-labeled precursor. This process requires a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include hydrogen gas under pressure and a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound can involve microbial fermentation using genetically engineered microorganisms that incorporate the 13C isotope into the L-Dopa molecule. Another method is the enzymatic conversion of 13C-labeled tyrosine to L-Dopa using tyrosinase or other enzymes. These methods are advantageous due to their high specificity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Dopa-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Dopa-13C has numerous applications in scientific research:

Mechanism of Action

L-Dopa-13C exerts its effects by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease. The molecular targets include dopaminergic receptors in the brain, which are activated by the newly formed dopamine .

Comparison with Similar Compounds

Similar Compounds

    L-Dopa: The non-labeled version of L-Dopa.

    Dopamine: The direct neurotransmitter formed from L-Dopa.

    Tyrosine: The precursor amino acid to L-Dopa.

Uniqueness

L-Dopa-13C is unique due to its stable isotope labeling, which allows for precise tracking and study of its metabolic pathways. This makes it invaluable in research settings where understanding the detailed mechanisms of L-Dopa metabolism is crucial .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

198.18 g/mol

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)(113C)propanoic acid

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i9+1

InChI Key

WTDRDQBEARUVNC-BVYIGXSHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H]([13C](=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Origin of Product

United States

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